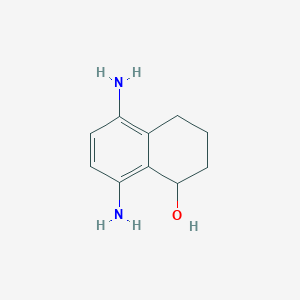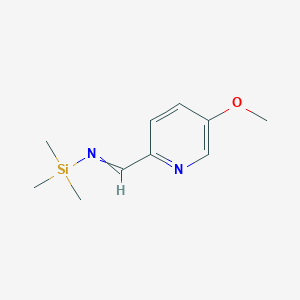
1-(5-Methoxypyridin-2-yl)-N-(trimethylsilyl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methoxypyridin-2-yl)-N-(trimethylsilyl)methanimine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a methoxypyridine ring and a trimethylsilyl group attached to a methanimine moiety
Métodos De Preparación
The synthesis of 1-(5-Methoxypyridin-2-yl)-N-(trimethylsilyl)methanimine typically involves the following steps:
Starting Materials: The synthesis begins with 5-methoxypyridine and trimethylsilyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Synthetic Route: The 5-methoxypyridine is first converted to its corresponding lithium salt using n-butyllithium. This intermediate is then reacted with trimethylsilyl chloride to form the desired product.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
1-(5-Methoxypyridin-2-yl)-N-(trimethylsilyl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions: Typical reagents include n-butyllithium, trimethylsilyl chloride, and various oxidizing and reducing agents. Reactions are often carried out under inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce methylene derivatives.
Aplicaciones Científicas De Investigación
1-(5-Methoxypyridin-2-yl)-N-(trimethylsilyl)methanimine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(5-Methoxypyridin-2-yl)-N-(trimethylsilyl)methanimine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of enzyme activity or modulation of signaling pathways.
Comparación Con Compuestos Similares
1-(5-Methoxypyridin-2-yl)-N-(trimethylsilyl)methanimine can be compared with other similar compounds:
Similar Compounds: Examples include 1-(5-methoxypyridin-2-yl)piperazine and (5-methoxypyridin-2-yl)methanamine.
Propiedades
Número CAS |
648415-01-4 |
|---|---|
Fórmula molecular |
C10H16N2OSi |
Peso molecular |
208.33 g/mol |
Nombre IUPAC |
1-(5-methoxypyridin-2-yl)-N-trimethylsilylmethanimine |
InChI |
InChI=1S/C10H16N2OSi/c1-13-10-6-5-9(11-8-10)7-12-14(2,3)4/h5-8H,1-4H3 |
Clave InChI |
GEDKSLYNWASQAI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN=C(C=C1)C=N[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid;[5-(hydroxymethyl)-2,3-dihydrothiophen-2-yl] acetate](/img/structure/B12613468.png)

![4-[2-(Phenylsulfanyl)ethenyl]benzaldehyde](/img/structure/B12613480.png)
![N-{3-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl}benzamide](/img/structure/B12613495.png)
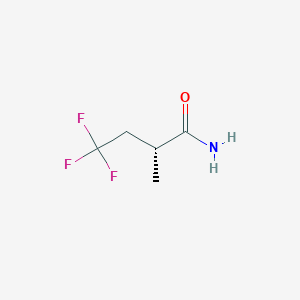
![N-{6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}glycine](/img/structure/B12613503.png)
![5,5'-Bis{4-[(2S)-2-(pentyloxy)propyl]phenyl}-2,2'-bithiophene](/img/structure/B12613516.png)
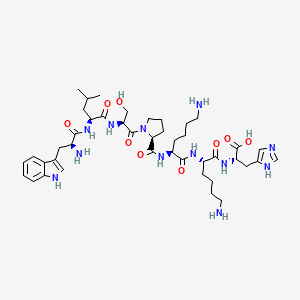
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1S)-1-phenylethyl]-,1,1-dimethylethyl ester,(5R)-](/img/structure/B12613523.png)
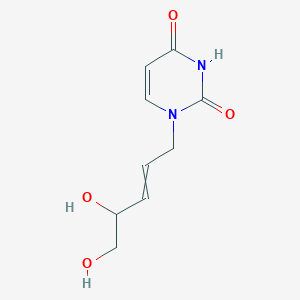

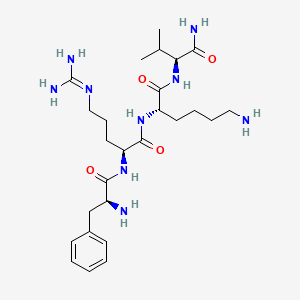
![1-Bromo-2-[(1-ethoxyethoxy)methyl]-3-fluorobenzene](/img/structure/B12613556.png)
